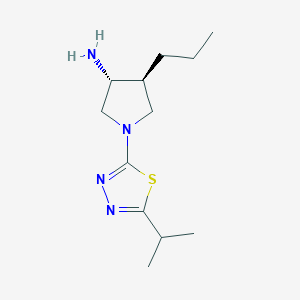
(3R,4S)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine: is a complex organic compound featuring a pyrrolidine ring substituted with a thiadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction of an appropriate precursor.
Introduction of the thiadiazole moiety: This step involves the reaction of the pyrrolidine intermediate with a thiadiazole derivative under specific conditions, such as the presence of a base and a suitable solvent.
Final functionalization: The propyl and propan-2-yl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrolidine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine: has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving thiadiazole-containing molecules.
Wirkmechanismus
The mechanism of action of (3R,4S)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine
- (3R,4S)-1-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine
Uniqueness
(3R,4S)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine: is unique due to the presence of the propan-2-yl group on the thiadiazole ring, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
(3R,4S)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4S/c1-4-5-9-6-16(7-10(9)13)12-15-14-11(17-12)8(2)3/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBOJUPZHHEJEN-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(3-fluoro-4-methoxybenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5662600.png)


![3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B5662622.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[2-(2-ethylphenoxy)ethyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5662626.png)
![5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)
![3-{[(3-Acetylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)
![ethyl 1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B5662663.png)
![4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5662672.png)
![5-methyl-1'-[4-(1H-tetrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5662679.png)


![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)

